molecular formula C36H44N4O5S B608444 Lanabecestat camsylate CAS No. 1522418-41-2

Lanabecestat camsylate

Cat. No. B608444
M. Wt: 644.83
InChI Key: PEOILZBROWEGCC-MMFDKQBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lanabecestat camsylate is a BACE1 Inhibitor.

Scientific Research Applications

Synthesis and Manufacturing

Lanabecestat camsylate has been the subject of research in process development, particularly for its synthesis. A scalable Suzuki process was developed for synthesizing lanabecestat camsylate, an active pharmaceutical ingredient investigated for treating early Alzheimer’s disease. This process involved using a stable and crystalline diethanolamine boronic ester, which significantly hydrolyzes under reaction conditions, playing an essential role in the catalytic process. The diethanolamine in this process also acted as an internal scavenger during crystallization, increasing solubility and obviating the need for discrete scavenging steps (Ashworth et al., 2018).

Alzheimer's Disease Research

Lanabecestat camsylate, a beta-site amyloid precursor protein-cleaving enzyme 1 (BACE1) inhibitor, was studied for its potential as an Alzheimer's disease-modifying treatment. Despite the reduction in amyloid beta neuritic plaque burden, it did not result in clinical benefits. The research focused on lanabecestat's effects on neuroimaging biomarkers and the correlations between these biomarkers and efficacy measures (Zimmer et al., 2021).

A study on healthy Japanese subjects examined the pharmacokinetics and effects of lanabecestat on plasma and cerebrospinal fluid amyloid-beta peptides. This Phase 1 study found no safety concerns and observed dose-dependent increases in exposure to lanabecestat and robust reductions in plasma and cerebrospinal fluid Aβ peptide concentrations (Sakamoto et al., 2017).

In another study, lanabecestat was reviewed for its role as a BACE1 inhibitor in Alzheimer's disease treatment. It was found to significantly reduce soluble amyloid-beta species in animal models and in human subjects, showcasing its potential as a disease-modifying treatment in early Alzheimer's disease (Sims et al., 2017).

Drug Interaction and Bioavailability Studies

A study assessed the transporter polymorphisms in a BCRP drug interaction study with lanabecestat, finding that lanabecestat did not meaningfully impact BCRP activity, suggesting that concomitant administration with BCRP substrates like rosuvastatin may be unnecessary (Willis et al., 2020).

Another study focused on the bioavailability of lanabecestat in different formulations, comparing tablet formulations versus an oral solution. It concluded that both tablet formulations are within standard bioequivalence criteria compared to the oral solution, and a single dose was well tolerated in healthy subjects (Ye et al., 2018).

properties

CAS RN

1522418-41-2

Product Name

Lanabecestat camsylate

Molecular Formula

C36H44N4O5S

Molecular Weight

644.83

IUPAC Name

4-methoxy-5''-methyl-6'-(5-(prop-1-yn-1-yl)pyridin-3-yl)-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

InChI

InChI=1S/C26H28N4O.C10H16O4S/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30);7H,3-6H2,1-2H3,(H,12,13,14)/t22?,25-,26?;7-,10-/m.1/s1

InChI Key

PEOILZBROWEGCC-MMFDKQBJSA-N

SMILES

O=S(C[C@@]1(C2(C)C)C(C[C@@]2([H])CC1)=O)(O)=O.NC(C(C)=N3)=NC43C5=C(C=CC(C6=CC(C#CC)=CN=C6)=C5)C[C@]74CCC(OC)CC7

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lanabecestat camsylate;  LY3314814 camsylate;  LY 3314814 camsylate;  LY-3314814 camsylate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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